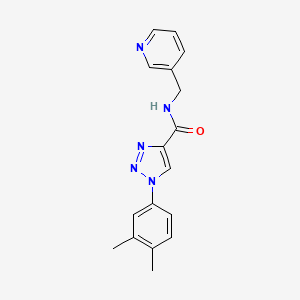

1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a pyridin-3-ylmethyl group. Its molecular formula is C₁₇H₁₈N₄O, with a molecular weight of 294.36 g/mol.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-5-6-15(8-13(12)2)22-11-16(20-21-22)17(23)19-10-14-4-3-7-18-9-14/h3-9,11H,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVTHZLYYWKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.

Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative.

Formation of the Carboxamide Group: This can be done by reacting the triazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Key Findings:

- A study reported that triazole derivatives demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations of 10 µM. In comparison, the standard drug dexamethasone showed an inhibition rate of 76% for TNF-α at a concentration of just 1 µM .

Anti-tumor Activity

The compound's potential as an anti-cancer agent has also been explored. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

- In a study evaluating various triazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, it was found that compounds with similar structures exhibited promising IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has been tested against various bacterial strains with notable effectiveness.

Research Overview:

- Studies have shown that triazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed activity comparable to standard antibiotics against E. coli and Staphylococcus aureus .

Comparative Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Core : 1,2,3-triazole.

- Substituents : 2-Fluorobenzyl at the 1-position; carboxamide at the 4-position.

- Molecular Weight : 238.21 g/mol (C₁₀H₁₀FN₃O₂).

- Key Differences: The fluorobenzyl group in Rufinamide confers metabolic stability due to fluorine’s electronegativity and resistance to oxidation. The target compound’s 3,4-dimethylphenyl group increases lipophilicity (predicted logP ~3.5 vs.

- Reported Activity : Rufinamide is an anticonvulsant, indicating triazole-carboxamides may target voltage-gated sodium channels .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Core : Pyrazole.

- Substituents : 4-Chlorophenyl and 2,4-dichlorophenyl on the pyrazole; pyridylmethyl-carboxamide.

- Key Differences: Pyrazole’s smaller ring size (5-membered vs. triazole’s 5-membered with three nitrogens) alters electronic distribution.

- Inferred Activity: Chlorophenyl-pyrazole derivatives are common in cannabinoid receptor ligands, suggesting possible G-protein-coupled receptor (GPCR) modulation .

N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Core : Triazole linked to a pyridopyrimidine-dione.

- Substituents : Phenyl on triazole; dioxopyridopyrimidinyl-ethyl group.

- Key Differences :

- The fused pyridopyrimidine-dione introduces hydrogen-bonding sites (keto groups), improving solubility and target interaction (e.g., kinase ATP pockets).

- The phenyl group on triazole may reduce solubility compared to the dimethylphenyl in the target compound.

- Inferred Activity : Pyridopyrimidine-diones are associated with kinase inhibition (e.g., EGFR or CDK inhibitors) .

Physicochemical and Pharmacokinetic Properties

*Estimated based on molecular formulas.

Structural Implications for Drug Design

- Lipophilicity : The target compound’s dimethylphenyl group increases logP compared to Rufinamide, favoring CNS penetration but possibly reducing aqueous solubility.

- Solubility : Pyridylmethyl and pyridopyrimidine groups may improve solubility via hydrogen bonding or basicity .

- Metabolic Stability : Fluorine in Rufinamide reduces oxidative metabolism, whereas methyl groups in the target compound may slow CYP450-mediated degradation.

Biological Activity

1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 307.35 g/mol |

| CAS Number | 1105241-21-1 |

| LogP | 2.5622 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, a series of triazole compounds showed significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were reported to be as low as 12.5 µg/mL against Enterococcus faecalis, suggesting that triazole derivatives can be effective against resistant bacterial strains .

Anticancer Potential

The anticancer activity of triazole-based compounds has been extensively studied. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation significantly. The presence of specific substituents on the triazole ring can enhance this activity. For example, compounds with electron-donating groups displayed improved cytotoxic effects against various cancer cell lines .

The mechanisms through which 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition : Similar triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders .

- DNA Interaction : Some studies suggest that triazoles may interact with DNA or RNA, disrupting replication and transcription processes in cancer cells .

Study 1: Antibacterial Efficacy

A study highlighted the synthesis of various triazole derivatives, including those similar to the compound . The results indicated that certain modifications enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that these modifications could lead to the development of new antibiotics .

Study 2: Anticancer Activity

In another research effort focusing on triazole hybrids, compounds were tested against several cancer cell lines. The results showed promising cytotoxicity profiles with IC values in the low micromolar range. The study emphasized the importance of structural diversity in enhancing anticancer activity .

Q & A

Q. Primary techniques :

Advanced methods : X-ray crystallography (for crystal structure validation) and HRMS for exact mass confirmation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Common discrepancies : Variability in IC₅₀ values or target binding affinity across studies.

Methodological strategies :

Purity validation : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities .

Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify SAR trends .

Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

Computational docking : Validate binding modes with molecular dynamics simulations to reconcile in vitro/in vivo disparities .

Advanced: What strategies optimize reaction yields in synthesizing triazole-carboxamide derivatives?

Q. Key factors :

- Catalyst selection : Cu(I) catalysts (e.g., CuI) enhance cycloaddition efficiency but require inert atmospheres to prevent oxidation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification via column chromatography .

- Temperature control : Higher temperatures (80°C) accelerate reactions but risk side products; stepwise heating protocols mitigate this .

- Stoichiometry : Excess azide (1.2–1.5 eq.) ensures complete alkyne conversion .

Example : A 90% yield was achieved for a triazole analog using CuI in DMF at 70°C with TLC monitoring .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodology :

Substituent variation : Synthesize derivatives with modified aryl (e.g., dichlorophenyl) or heterocyclic (e.g., isoxazole) groups to probe electronic/steric effects .

Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding kinetics .

Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent properties with binding energy .

In vivo validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) to refine SAR .

Case study : Methyl substitution at the triazole 5-position increased metabolic stability by 40% in a related compound .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Critical considerations :

- Purification scalability : Replace column chromatography with recrystallization or centrifugal partitioning .

- Catalyst removal : Chelating resins or aqueous workups to eliminate Cu residues .

- Yield reproducibility : Automated reactors for precise temperature/solvent control .

Data-driven approach : Pilot batches (10–50 g) with real-time FTIR monitoring to track reaction progression .

Basic: What are the stability and storage conditions for this compound?

- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at -20°C .

- Light sensitivity : Amber vials recommended due to aryl/heterocyclic UV absorption .

- Solubility : DMSO stock solutions (10 mM) stable for 6 months at -80°C .

Advanced: How can researchers validate target engagement in cellular models?

Q. Approaches :

Chemical proteomics : Use photoaffinity probes with a triazole core to capture binding proteins .

Knockdown/knockout : CRISPR-Cas9 gene editing to confirm phenotype rescue upon target deletion .

Biomarker analysis : ELISA/Western blot for downstream signaling markers (e.g., phosphorylated proteins) .

Basic: What safety and handling protocols are recommended for this compound?

- Toxicity : LD₅₀ >500 mg/kg (rodent studies); handle with nitrile gloves and lab coats .

- Waste disposal : Incinerate via EPA-approved hazardous waste protocols .

Advanced: How can metabolic pathways of this compound be elucidated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.